Cas no 2137545-62-9 (2-chloro-N-(2-ethynylphenyl)propanamide)

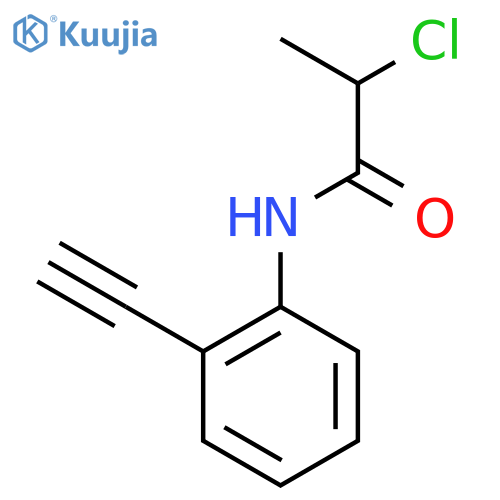

2137545-62-9 structure

商品名:2-chloro-N-(2-ethynylphenyl)propanamide

2-chloro-N-(2-ethynylphenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(2-ethynylphenyl)propanamide

- EN300-743906

- 2137545-62-9

-

- インチ: 1S/C11H10ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h1,4-8H,2H3,(H,13,14)

- InChIKey: FIIMZYUMRPHTQV-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(NC1C=CC=CC=1C#C)=O

計算された属性

- せいみつぶんしりょう: 207.0450916g/mol

- どういたいしつりょう: 207.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.1Ų

2-chloro-N-(2-ethynylphenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-743906-1.0g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 1.0g |

$699.0 | 2024-05-23 | |

| Enamine | EN300-743906-0.05g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 0.05g |

$587.0 | 2024-05-23 | |

| Enamine | EN300-743906-0.1g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 0.1g |

$615.0 | 2024-05-23 | |

| Enamine | EN300-743906-0.5g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 0.5g |

$671.0 | 2024-05-23 | |

| Enamine | EN300-743906-0.25g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 0.25g |

$642.0 | 2024-05-23 | |

| Enamine | EN300-743906-10.0g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 10.0g |

$3007.0 | 2024-05-23 | |

| Enamine | EN300-743906-2.5g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 2.5g |

$1370.0 | 2024-05-23 | |

| Enamine | EN300-743906-5.0g |

2-chloro-N-(2-ethynylphenyl)propanamide |

2137545-62-9 | 95% | 5.0g |

$2028.0 | 2024-05-23 |

2-chloro-N-(2-ethynylphenyl)propanamide 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2137545-62-9 (2-chloro-N-(2-ethynylphenyl)propanamide) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 624-75-9(Iodoacetonitrile)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量